5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole
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Overview
Description
5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole is an organic compound with the molecular formula C17H13NO4 It is characterized by the presence of a benzodioxole ring, a cinnamoyloxy group, and an imino group
Scientific Research Applications
5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Mechanism of Action
The mechanism of action of 5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole involves its interaction with specific molecular targets. The cinnamoyloxy group may interact with enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds with biological molecules, influencing their function. The benzodioxole ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole
- 5-{[(Cinnamoyloxy)imino]methyl}-2,3-benzodioxole
- 5-{[(Cinnamoyloxy)imino]methyl}-1,4-benzodioxole
Uniqueness
This compound is unique due to its specific substitution pattern on the benzodioxole ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cinnamoyloxy group also adds to its uniqueness, potentially enhancing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-17(9-7-13-4-2-1-3-5-13)22-18-11-14-6-8-15-16(10-14)21-12-20-15/h1-11H,12H2/b9-7+,18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSXGYCQUGMOIM-BDNABIFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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